7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It contains several heterocyclic moieties, including a benzimidazole, a phenyl, a triazolo, and a pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple heterocyclic rings. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The triazolo and pyrimidine moieties are also nitrogen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions . The triazolo and pyrimidine moieties can also participate in various reactions .Scientific Research Applications
Green Synthesis Methods
In the field of green chemistry, the synthesis of various derivatives of triazolo[1,5-a]pyrimidine has been explored. Abdelhamid et al. (2016) developed a green, one-pot, solvent-free synthesis method for creating compounds like pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidine. This approach is significant for its environmental friendliness and efficiency, contributing to the sustainable production of these compounds (Abdelhamid et al., 2016).
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives. Abdel‐Aziz et al. (2008) and Mabkhot et al. (2016) synthesized novel compounds incorporating this moiety and found some of them to exhibit competitive antimicrobial activities against various bacterial and fungal species. This suggests a potential application in developing new antimicrobial agents (Abdel‐Aziz et al., 2008); (Mabkhot et al., 2016).
Synthesis Techniques and Chemical Analysis
Research by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles like triazolo[1,5-a]pyrimidine, providing insights into the reaction mechanisms and structural analysis using ab initio quantum chemical calculations. This work contributes to the understanding of synthetic pathways and the properties of the resulting compounds (Salem et al., 2015).
Structural Investigations and Molecular Modeling
The study of molecular structures and properties of these compounds is crucial for understanding their potential applications. Desenko et al. (2004) conducted an X-ray structural investigation of a derivative of tetrazolo[1,5-a]pyrimidine, contributing to the knowledge of molecular conformations and interactions. Additionally, Shaaban et al. (2008) and (2011) investigated the structure-activity relationships of these compounds, providing valuable insights for their potential therapeutic applications (Desenko et al., 2004); (Shaaban et al., 2008); (Shaaban et al., 2011).
Future Directions
The future directions for research on “7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” could include further investigation of its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by similar compounds, it may be of interest to explore its potential as a therapeutic agent .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the imidazole and pyrazolo[3,4-d]pyrimidine moieties, have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds containing similar structural elements, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2/cyclin a2 , suggesting that this compound may also interact with similar targets. The interaction with these targets could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Given the potential inhibition of cdk2/cyclin a2 , it can be inferred that this compound may affect cell cycle regulation and apoptosis pathways.
Pharmacokinetics
Compounds containing the imidazole moiety are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Based on the potential inhibition of cdk2/cyclin a2 , it can be inferred that this compound may induce alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine are largely due to its structural similarity to nucleosides . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, benzimidazole scaffolds have been found to bind to different drug targets that participate in cancer progression .
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to have potent anticancer activity, affecting various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
It is known that benzimidazole derivatives can have long-term effects on cellular function .
Metabolic Pathways
It is known that benzimidazole derivatives can interact with various enzymes and cofactors .
Properties
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-2-4-17-15(3-1)21-12-23(17)14-7-5-13(6-8-14)16-9-10-19-18-20-11-22-24(16)18/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQJINYEHSDHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=NC=NN45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163809 | |
Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685106-77-8 | |
Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685106-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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